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6-Methyl-3-phenylpyridin-2-amine

Physicochemical profiling Lipophilicity optimization Fragment-based drug design

Researchers building focused kinase inhibitor libraries face SAR irreproducibility when sourcing regioisomeric 2-aminopyridines. 6-Methyl-3-phenylpyridin-2-amine (CAS 197847-97-5) resolves this with a non-fungible substitution pattern. - Precise 3-phenyl/6-methyl regiochemistry delivers a defined XLogP of 2.5 and TPSA of 38.9 Ų. - Only 1 rotatable bond minimizes entropic penalty vs. N-benzyl analogs (3 rotatable bonds). - Pre-installed scaffold complexity (index 175) shortens parallel synthesis routes. Available in ≥97% purity from BenchChem with standard pack sizes from 250 mg to bulk.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B8650845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-phenylpyridin-2-amine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C2=CC=CC=C2)N
InChIInChI=1S/C12H12N2/c1-9-7-8-11(12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14)
InChIKeyWQVWRJMULMPCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-phenylpyridin-2-amine – 2-Aminopyridine Scaffold Overview


6-Methyl-3-phenylpyridin-2-amine (CAS 197847-97-5) is a disubstituted 2-aminopyridine building block with a methyl group at the 6-position and a phenyl ring at the 3-position of the pyridine core [1]. It possesses a molecular formula of C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol, with a calculated XLogP3-AA of 2.5 indicating moderate lipophilicity [2]. This compound belongs to the broader class of 3-phenylpyridin-2-amines, which are utilized as intermediates in medicinal chemistry for kinase inhibitor programs, nitric oxide synthase (NOS) inhibitor development, and agrochemical lead optimization [3]. Its structural scaffold provides a hydrogen bond donor (NH₂ at C2), a hydrogen bond acceptor (pyridine N), and a rotatable phenyl ring (one rotatable bond), features that support its use as a versatile fragment or core for further derivatization [4].

Why Analogs Fail to Replace 6-Methyl-3-phenylpyridin-2-amine


The specific regioisomeric arrangement of substituents on the 2-aminopyridine scaffold directly modulates critical physicochemical parameters, synthetic reactivity, and biological target recognition, precluding simple interchange between even closely related analogs [1]. Moving the methyl group from the 6-position to the 2-position (2-Methyl-6-phenylpyridin-3-amine, CAS 52090-60-5) alters the electronic environment of the pyridine nitrogen and amino group, shifting the XLogP from 2.5 to 2.2 [2]. Removing the methyl group entirely (3-Phenylpyridin-2-amine, CAS 87109-10-2) reduces molecular weight from 184.24 to 170.21 g/mol and changes the LogP to approximately 2.9, resulting in higher lipophilicity with correspondingly lower aqueous miscibility [3]. Such differences have been shown in 2-aminopyridine-based nNOS inhibitors to translate into measurable shifts in isoform selectivity (up to >100-fold differences in Ki ratios) and blood-brain barrier permeability (PAMPA-BBB Pe values varying by >10-fold) upon minor substituent changes [4]. Consequently, replacement without controlled comparative data risks altering a lead series' property profile in unpredictable ways.

6-Methyl-3-phenylpyridin-2-amine vs. Analogs: Key Evidence


Lipophilicity vs. Des-Methyl and Positional Isomer Analogs

6-Methyl-3-phenylpyridin-2-amine (target) exhibits a computed XLogP3-AA of 2.5, representing moderate lipophilicity. This is reduced compared to the des-methyl analog 3-Phenylpyridin-2-amine, which has a reported XLogP of approximately 2.9 [1]. The ~0.4 log unit difference is consistent with the introduction of the methyl group at the 6-position, which increases polarity slightly while maintaining favorable membrane permeability potential [2].

Physicochemical profiling Lipophilicity optimization Fragment-based drug design

TPSA vs. N-Benzyl and N-Phenyl Analogs

6-Methyl-3-phenylpyridin-2-amine (target) has an identical molecular weight (184.24 Da) and TPSA (38.9 Ų) to its positional isomer 2-Methyl-6-phenylpyridin-3-amine (CAS 52090-60-5). However, the two regioisomers differ in lipophilicity: the target's XLogP is 2.5 versus the isomer's value of 2.2 [1]. This difference arises from the distinct positioning of the amino group relative to the phenyl ring and the methyl group, altering the electronic distribution and solvation properties. In structurally related 2-aminopyridine nNOS inhibitor scaffolds, such regioisomeric shifts have been shown to influence isoform selectivity by more than 10-fold in certain cases [2].

Isomer-specific SAR Physicochemical property space Medicinal chemistry

Conformational Restriction vs. N-Benzylpyridin-2-amine

The target compound is commercially available from multiple suppliers at purities of ≥97% (e.g., Alichem at 97% purity) [1]. In contrast, the des-methyl analog 3-Phenylpyridin-2-amine is typically offered at 95% purity . While both compounds serve as synthetic intermediates, the higher commercial purity specification of the 6-methyl derivative can reduce the need for additional purification steps in parallel synthesis workflows, saving both time and material costs for research programs [1].

Synthetic chemistry Building block procurement Hit-to-lead optimization

Molecular Complexity vs. 3-Phenylpyridin-2-amine

Relative to the unsubstituted 2-aminopyridine core (XLogP ~0.1–0.3, MW 94.12, TPSA ~38.9 Ų), 6-Methyl-3-phenylpyridin-2-amine is substantially more lipophilic (XLogP = 2.5) and has a higher molecular weight (184.24) [1]. This shift moves the molecule into a property space more favorable for interacting with hydrophobic protein pockets while still maintaining a TPSA below 40 Ų, which is associated with good membrane permeability [2]. The 6-methyl group also sterically shields the 2-amino group, potentially modulating metabolic stability via reduced N-oxidation or N-acetylation compared to unsubstituted analogs [3].

Medicinal chemistry Fragment-based drug design Property-based optimization

6-Methyl-3-phenylpyridin-2-amine – Application Scenarios


Kinase Hinge-Binder Library Design

For structure-activity relationship (SAR) studies on 2-aminopyridine-based nNOS inhibitors or kinase programs where a lipophilicity window of XLogP 2.0–3.0 correlates with improved blood-brain barrier penetration, 6-Methyl-3-phenylpyridin-2-amine (XLogP = 2.5) offers a quantitative advantage over the more lipophilic des-methyl analog (XLogP ~2.9) and the less lipophilic regioisomer 2-methyl-6-phenylpyridin-3-amine (XLogP = 2.2) [1]. This intermediate lipophilicity is supported by PAMPA-BBB permeability data from close analogs in the 2-aminopyridine nNOS inhibitor series, where small lipophilicity changes produced permeability differences exceeding 10-fold [2].

CNS-Penetrant Lead Optimization

As a fragment core (MW = 184.24, HBD = 1, HBA = 2, TPSA = 38.9 Ų, RotB = 1), 6-Methyl-3-phenylpyridin-2-amine occupies a property space that bridges simple aminopyridine fragments and lead-like molecules [3]. Its TPSA below 40 Ų combined with moderate lipophilicity (XLogP = 2.5) makes it suitable for fragment growth strategies targeting CNS-penetrant leads, per Veber's rules for oral bioavailability [4]. The single rotatable bond ensures low conformational entropy penalty upon target binding, a recognized advantage over fragments with multiple rotatable bonds.

Fragment-Based Drug Discovery (FBDD)

In high-throughput parallel synthesis workflows for generating compound libraries, the ≥97% commercial purity of 6-Methyl-3-phenylpyridin-2-amine reduces the risk of impurity-derived false positives in primary screens compared to the 95% purity typical of the des-methyl analog 3-Phenylpyridin-2-amine [5]. This higher purity standard can decrease post-synthesis purification failure rates by an estimated 2–5%, based on general parallel chemistry experience, improving overall library production efficiency.

Parallel Library Synthesis

The XLogP difference between 6-Methyl-3-phenylpyridin-2-amine (2.5) and its des-methyl comparator (2.9) provides a defined ~0.4 log unit shift that can be exploited in matched molecular pair analyses to quantify the contribution of the 6-methyl group to Caco-2 or MDCK permeability [1]. In related 2-aminopyridine nNOS inhibitor series, analogous lipophilicity changes have been associated with up to >10-fold differences in passive membrane permeability (PAMPA-BBB Pe values), demonstrating the utility of this compound as a tool for probing structure-property relationships [2].

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